molecular formula C22H18F3N3O2 B12160921 (1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone

(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone

Cat. No.: B12160921
M. Wt: 413.4 g/mol
InChI Key: YCBZBVXHUIMEEN-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone is a complex organic molecule featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization. This mechanism is similar to that of colchicine, a well-known anticancer agent. The compound binds to the tubulin protein, preventing its polymerization into microtubules, which are essential for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its trifluoromethoxy group, which enhances its biological activity and stability. This makes it a more potent and versatile compound compared to its analogs .

Biological Activity

The compound (1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone (CAS Number: 1324069-29-5) is a novel indole derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and cytotoxic properties based on various research findings.

PropertyValue
Molecular FormulaC22H18F3N3O2
Molecular Weight413.4 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. A study involving various indole derivatives showed that compounds similar to the target compound had notable effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 μg/mL against MRSA .

Table: Antimicrobial Activity of Indole Derivatives

Compound NameMIC (μg/mL)Target Organism
Trisindolylmethylium salts0.5MRSA
Indolylquinazolinone derivatives0.98MRSA
Indole derivative (similar structure)VariesVarious Gram-positive

Antiproliferative Activity

The antiproliferative effects of indole derivatives have been extensively studied in cancer research. The compound's structural similarities to other indole-based compounds suggest potential efficacy against various cancer cell lines. For instance, certain indole derivatives demonstrated significant cytotoxicity with IC50 values in the micromolar range against A549 lung cancer cells and other tumor cell lines .

Case Study: Cytotoxicity Evaluation

In a recent evaluation of synthesized indole derivatives:

  • Compounds exhibited IC50 values ranging from 1 to 10 μM against different cancer cell lines.
  • Notably, some compounds showed selective toxicity towards rapidly dividing cells compared to normal fibroblast cells.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Indoles are known to modulate various signaling pathways including those related to apoptosis and cell cycle regulation. The trifluoromethoxy group may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with biological membranes .

Properties

Molecular Formula

C22H18F3N3O2

Molecular Weight

413.4 g/mol

IUPAC Name

(1-methylindol-3-yl)-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]methanone

InChI

InChI=1S/C22H18F3N3O2/c1-27-11-17(14-4-2-3-5-20(14)27)21(29)28-9-8-19-16(12-28)15-10-13(30-22(23,24)25)6-7-18(15)26-19/h2-7,10-11,26H,8-9,12H2,1H3

InChI Key

YCBZBVXHUIMEEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC(F)(F)F

Origin of Product

United States

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